![molecular formula C9H8ClN3O4 B12470373 N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is a chemical compound with the molecular formula C9H8ClN3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of 3-nitrophenyl isocyanate with ethanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carbamic acid and ethanimidoyl chloride.
Common Reagents and Conditions
Nucleophiles: Alcohols and amines are common nucleophiles used in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Substituted Carbamates: Formed from substitution reactions with alcohols or amines.
Aminophenyl Derivatives: Formed from the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule. The nitrophenyl group plays a crucial role in the compound’s reactivity, facilitating its binding to nucleophilic sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenylcarbamoyl chloride
- N-(4-nitrophenyl)carbamoyl chloride
- N-(2-nitrophenyl)carbamoyl chloride
Uniqueness
N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is unique due to the presence of the 3-nitrophenyl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective modification of nucleophilic sites is required. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and specificity .
Eigenschaften
Molekularformel |
C9H8ClN3O4 |
|---|---|
Molekulargewicht |
257.63 g/mol |
IUPAC-Name |
(1-chloroethylideneamino) N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8ClN3O4/c1-6(10)12-17-9(14)11-7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,11,14) |
InChI-Schlüssel |
ISSRUSWLLZPUDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12470292.png)
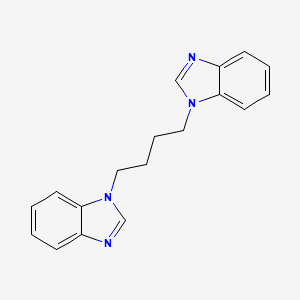
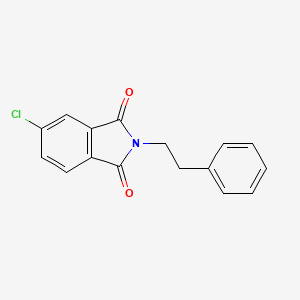
![2-(2,5-Dimethylphenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470301.png)
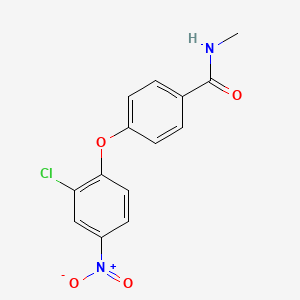
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)


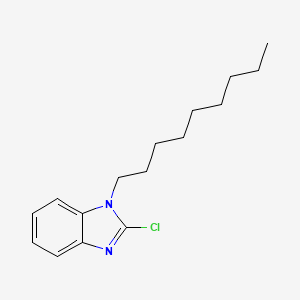
![N~2~-(3-acetylphenyl)-N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470333.png)
![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
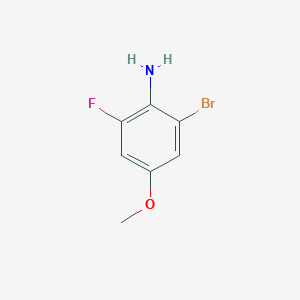
![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B12470356.png)
